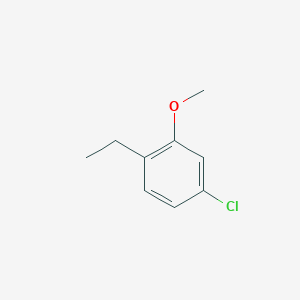
4-Chloro-1-ethyl-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-ethyl-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the first position, and a methoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is first alkylated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms ethylbenzene, which is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position. Finally, the methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
化学反応の分析
Types of Reactions
4-Chloro-1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form ethane derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3) is used for halogenation.
Major Products Formed
Nitration: 4-Chloro-1-ethyl-2-methoxy-3-nitrobenzene
Sulfonation: 4-Chloro-1-ethyl-2-methoxybenzenesulfonic acid
Halogenation: 4-Chloro-1-ethyl-2-methoxy-3-bromobenzene
科学的研究の応用
4-Chloro-1-ethyl-2-methoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-1-ethyl-2-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-methyl-2-methoxybenzene
- 4-Chloro-1-ethyl-2-hydroxybenzene
- 4-Chloro-1-ethyl-2-ethoxybenzene
Uniqueness
4-Chloro-1-ethyl-2-methoxybenzene is unique due to the specific combination of its substituents, which impart distinct chemical properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring allows for a diverse range of chemical reactions and applications .
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
4-chloro-1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3H2,1-2H3 |
InChIキー |
ZKRKCFCYQSUABY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



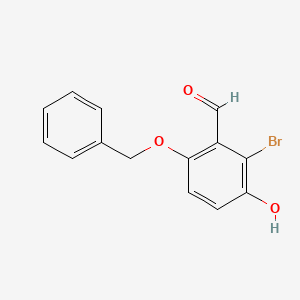
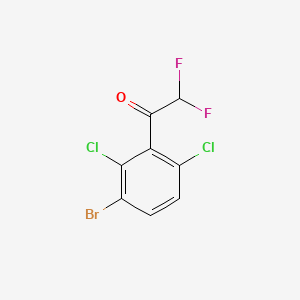


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
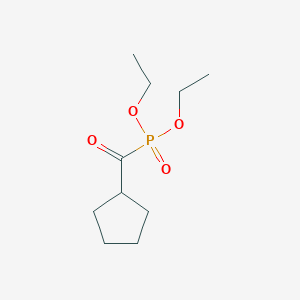
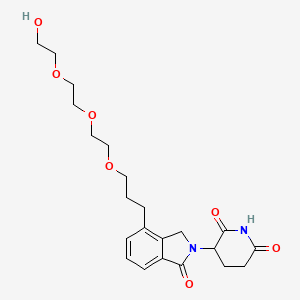
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
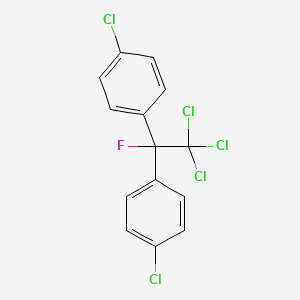
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
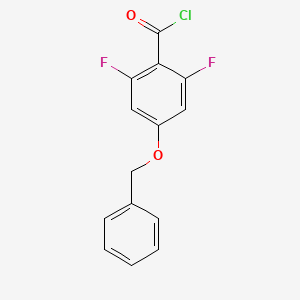
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
